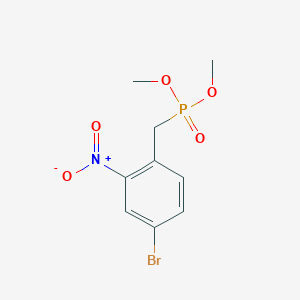amine hydrochloride CAS No. 1240590-75-3](/img/structure/B6343968.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine hydrochloride], also known as 2-Methoxyphenylprop-2-en-1-ylpropan-2-yl amine hydrochloride (MPAH), is an organic compound that is used in a variety of scientific research applications. It is a white solid at room temperature and has a melting point of about 200°C. MPAH is a versatile compound that can be used in a wide range of laboratory experiments and can be synthesized in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Chemical Research and Applications
Organic Chemistry and Synthesis
Chemical compounds with complex structures, such as the one mentioned, often serve as key subjects in organic chemistry research. They are synthesized and modified to understand their chemical behavior, reactivity, and potential applications in various fields. For instance, the synthesis of novel organic compounds and the exploration of their reactivity pathways can lead to advancements in materials science, pharmaceuticals, and catalysis. Research in this area focuses on developing new synthetic methods, understanding reaction mechanisms, and identifying novel properties of synthesized compounds. A study on the mechanism of bond cleavage during acidolysis of lignin model compounds highlights the significance of understanding chemical reactions for material and environmental applications (T. Yokoyama, 2015).
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, compounds with unique structures are investigated for their potential as therapeutic agents. The research involves studying the interaction between chemical compounds and biological targets to develop new drugs. For example, advancements in dopamine D2 receptor ligands have significant implications for treating neuropsychiatric disorders, showcasing how chemical compounds are pivotal in drug discovery processes (Radomír Jůza et al., 2022).
Environmental Chemistry
Compounds with specific chemical functionalities are also studied for their environmental impact and applications. For example, understanding the degradation pathways of organic pollutants and developing methods for their removal or transformation is crucial for environmental protection. Studies on the removal of contaminants from aqueous solutions using cleaner techniques highlight the importance of chemical research in addressing environmental challenges (G. Prasannamedha & P. S. Kumar, 2020).
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11(2)14-10-6-8-12-7-4-5-9-13(12)15-3;/h4-9,11,14H,10H2,1-3H3;1H/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVZBMOYOCHRQT-WVLIHFOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)
![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
amine](/img/structure/B6343933.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B6343964.png)
